molecular formula C15H13N3O B14514702 N-(3-Indolylmethyl)isonicotinamide CAS No. 63183-54-0

N-(3-Indolylmethyl)isonicotinamide

Cat. No.: B14514702
CAS No.: 63183-54-0
M. Wt: 251.28 g/mol
InChI Key: HBYPRIJOUWKSRV-UHFFFAOYSA-N
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Description

N-(3-Indolylmethyl)isonicotinamide is a synthetic compound featuring an isonicotinamide moiety linked to a 3-indolylmethyl group.

Properties

CAS No.

63183-54-0

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indol-3-ylmethyl)pyridine-4-carboxamide

InChI

InChI=1S/C15H13N3O/c19-15(11-5-7-16-8-6-11)18-10-12-9-17-14-4-2-1-3-13(12)14/h1-9,17H,10H2,(H,18,19)

InChI Key

HBYPRIJOUWKSRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Indolylmethyl)isonicotinamide typically involves the reaction of 3-indolylmethylamine with isonicotinic acid or its derivatives. One common method is the condensation reaction between 3-indolylmethylamine and isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Indolylmethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of isonicotinic acid.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(3-Indolylmethyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-Indolylmethyl)isonicotinamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and isonicotinamide moieties. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isonicotinamide group may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Isonicotinamide Derivatives with Heterocyclic Substituents
  • N-(3-Indolylmethyl)acetamide (): Synthesized rapidly (6 minutes, 40% yield) via an unoptimized route. Shares the 3-indolylmethyl group but lacks the isonicotinamide moiety, instead featuring an acetamide group. This highlights the feasibility of introducing substituents to the indole nitrogen .
  • N-(3-Indolylmethyl)-N-methylformamide (): Produced in 39.8% yield via a 10-minute reaction. Demonstrates the versatility of indolylmethyl groups in forming tertiary amides, though again differing in the acyl group compared to the target compound .
(b) Antimicrobial Isonicotinamide Derivatives
  • Thiazolidinedione-Isonicotinamide Hybrids (): Compounds like N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide (Compound 68) exhibit broad-spectrum antimicrobial activity. These derivatives combine isonicotinamide with thiazolidinedione rings, a structural motif absent in the target compound but relevant for activity comparisons .
  • Thiazolidine-Isonicotinamide Derivatives (): Synthesized via condensation of hydrazides with thioglycolic acid. These compounds, such as N-[(2-substituted phenyl)-4-oxo-1,3-thiazolidine–3-yl]isonicotinamide , show variable antimicrobial efficacy, suggesting that the isonicotinamide moiety contributes to bioactivity even when linked to other heterocycles .
(c) Hydrazide-Linked Isonicotinamides ():

These derivatives emphasize the role of electron-withdrawing groups in stabilizing intermediates during synthesis .

Data Table: Key Structural Analogs and Properties

Compound Name Substituents/Modifications Yield (%) Key Properties/Activities Reference
N-(3-Indolylmethyl)acetamide Acetamide + 3-indolylmethyl 40.0 Rapid synthesis
(S)-N-(1-Oxo-1-(2-(4-(CF₃)phenyl)hydrazinyl)propan-2-yl)isonicotinamide Hydrazineyl + CF₃-phenyl + isonicotinamide 72 High yield, potential bioactivity
N-(5-Benzylidene-2-(4-Cl-phenyl)-4-oxothiazolidin-3-yl)isonicotinamide Thiazolidinedione + Cl-phenyl + isonicotinamide - Broad-spectrum antimicrobial
N-(3-Indolylmethyl)-N-methylformamide Formamide + 3-indolylmethyl 39.8 Tertiary amide formation

Key Research Findings and Implications

Synthetic Methodologies : Rapid synthesis routes for indolylmethyl amides (e.g., 6–10 minutes in and ) suggest that N-(3-Indolylmethyl)isonicotinamide could be synthesized efficiently using similar protocols, though optimization may be required to incorporate the isonicotinamide group .

Bioactivity Trends : Isonicotinamide derivatives with electron-deficient aromatic rings (e.g., chlorophenyl, trifluoromethylphenyl) often exhibit enhanced antimicrobial or anti-tubercular activity, as seen in and . This implies that this compound may also display bioactivity due to the electron-withdrawing pyridine ring .

Structural Flexibility : The indole moiety’s π-electron-rich system could facilitate interactions with biological targets, as observed in other indole-containing pharmaceuticals. However, the lack of direct data on the target compound necessitates further experimental validation .

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